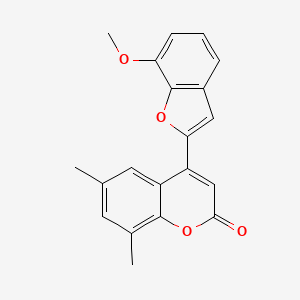

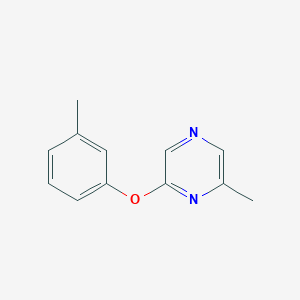

![molecular formula C22H14FN3 B6429481 6-fluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 892358-65-5](/img/structure/B6429481.png)

6-fluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-fluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline is a compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]quinolines, including 6-fluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline, has been extensively studied . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced .

Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]quinolines consists of a pyrazole and quinoline fragment . The structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .

Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]quinolines have been systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of each method are considered .

Applications De Recherche Scientifique

Synthesis of Pyrazolopyridine Derivatives

The compound is used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These derivatives have been studied extensively from 2017 to 2021, and various synthetic strategies and approaches have been developed .

Fluorescent Molecular Sensors

1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline, a chromophore related to the compound , is a versatile building block for the construction of brightly fluorescent molecular sensors . These sensors show strong analyte-induced fluorescence enhancement .

Anticancer Activity

Derivatives of pyrazole compounds, including 6-fluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline, have been studied for their anticancer activity . They have been found to inhibit topoisomerase II alpha , a key enzyme involved in DNA replication and transcription, and thus have potential as anticancer agents .

Antimalarial Activity

Pyrazole derivatives, including 6-fluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline, have been found to exhibit antimalarial activity . This makes them potential candidates for the development of new antimalarial drugs .

Antimycobacterial Activity

The compound has also been found to have antimycobacterial properties . This suggests potential applications in the treatment of diseases caused by mycobacteria, such as tuberculosis .

Antibacterial and Antifungal Activities

A strategic synthesis of 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones, which includes the compound , has been evaluated for in vitro antibacterial and antifungal activities . This suggests potential applications in the development of new antimicrobial agents .

Mécanisme D'action

Target of Action

Similar compounds have shown significant activity against various cancer cells

Mode of Action

It is known that similar compounds interact with their targets, leading to changes that can inhibit the growth of cancer cells . The specific interactions and resulting changes caused by this compound require further investigation.

Biochemical Pathways

Related compounds have been shown to affect various biochemical pathways involved in cell growth and proliferation

Result of Action

Similar compounds have shown significant activity against various cancer cells , suggesting that this compound may also have potent anti-cancer effects

Propriétés

IUPAC Name |

6-fluoro-1,3-diphenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14FN3/c23-19-13-7-12-17-21(19)24-14-18-20(15-8-3-1-4-9-15)25-26(22(17)18)16-10-5-2-6-11-16/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKYDQHXLWUHAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

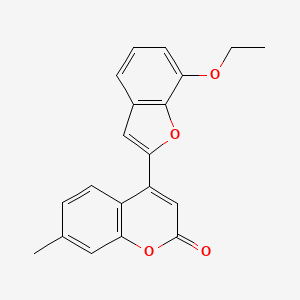

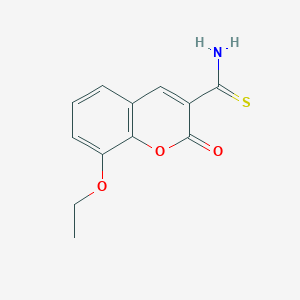

![(2Z)-2-[(5-methylfuran-2-yl)methylidene]-6-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6429418.png)

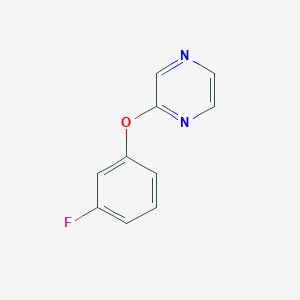

![(2Z)-6-methoxy-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6429428.png)

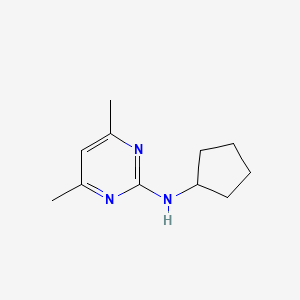

![4-{[(2-chlorophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline](/img/structure/B6429462.png)

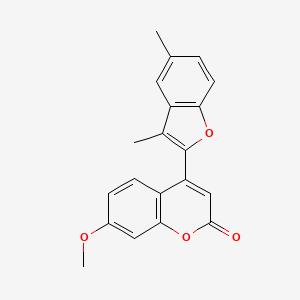

![6-methoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6429476.png)

![2-bromo-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide](/img/structure/B6429485.png)

![1-ethyl-3-[(piperazin-1-yl)methyl]-1,2-dihydroquinolin-2-one dihydrochloride](/img/structure/B6429496.png)